molecular formula C17H25NO4 B2555483 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid CAS No. 2145602-51-1

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid

Cat. No.: B2555483
CAS No.: 2145602-51-1
M. Wt: 307.39
InChI Key: BAHBSGZLRBMWCQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is an organic compound commonly used in synthetic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve strong acids like trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophiles for substitution.

Major Products: The major products depend on the specific reaction conditions but can include various substituted amino acids, alcohols, and other derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is widely used in:

    Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those involving peptide-based drugs.

    Industry: In the production of fine chemicals and as a building block in the synthesis of more complex compounds.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect the amino group during synthetic processes. The Boc group stabilizes the amino acid, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of peptides and other compounds. The molecular targets and pathways involved are typically those associated with peptide bond formation and amino acid chemistry.

Comparison with Similar Compounds

    N-Boc-amino acids: These compounds also feature the Boc protecting group but differ in the side chains attached to the amino acid backbone.

    Fmoc-protected amino acids: These use a different protecting group (fluorenylmethyloxycarbonyl) but serve a similar purpose in peptide synthesis.

Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-methyl-3-phenylpentanoic acid is unique due to its specific structure, which combines the Boc protection with a phenyl and methyl-substituted pentanoic acid backbone. This structure provides distinct reactivity and stability, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)13(12-9-7-6-8-10-12)14(15(19)20)18-16(21)22-17(3,4)5/h6-11,13-14H,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBSGZLRBMWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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